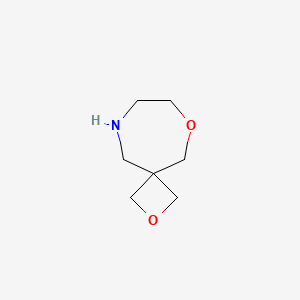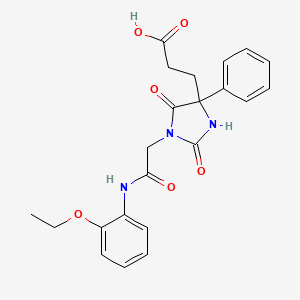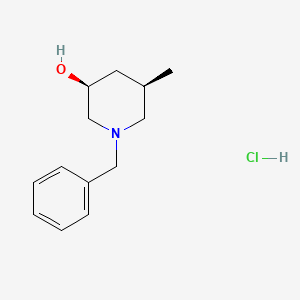
C1Occ11coccnc1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C1Occ11coccnc1 is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neural Stem Cells and Neurotrophic Factors
Neural stem cells (NSCs), such as the mouse clone C17.2, secrete neurotrophic factors like nerve growth factor and brain-derived neurotrophic factor, promoting host axonal growth after spinal cord injury. This research highlights the potential of NSCs in supporting neural repair through the secretion of growth factors, modified further by gene delivery for enhanced therapeutic effects (Lu et al., 2003).
Single-Cell RNA Sequencing
The study describes a strategy using a microfluidic device, C1™ IFC, for synthesizing full-length cDNA from single cells. This technique is crucial for single-cell RNA sequencing, providing insights into cellular heterogeneity and advancing our understanding of cellular processes (Durruthy-Durruthy & Ray, 2018).
Stemness in Colorectal Cancer
Research on cancer stemness in colorectal cancer (CRC) using stemness signatures and machine learning algorithms developed a nine-gene stemness cluster predictor. This study explores the heterogeneity of cancer stemness, providing new insights into prognosis, multi-omics landscape, potential mechanisms, and treatment options for CRC (Liu et al., 2022).
C1 Catalysis
C1 catalysis involves the conversion of simple carbon-containing compounds into high-value-added chemicals and fuels. This field has seen significant advances in catalyst systems and reaction processes, highlighting the importance of C1 compounds in sustainable chemical synthesis (Bao et al., 2019).
Mechanism of Action
Mode of Action
The mode of action of 2,6-Dioxa-9-azaspiro[3It is known that the compound is involved in radical chemistry . The compound may interact with its targets through free radical mechanisms, leading to changes in the targets’ functions .
Biochemical Pathways
The biochemical pathways affected by 2,6-Dioxa-9-azaspiro[3The compound is known to be involved in the preparation of spiro-heterocycles fused with a pyranose or furanose carbohydrate skeleton, using free radical chemistry . The downstream effects of these pathways are yet to be determined.
Properties
IUPAC Name |
2,9-dioxa-6-azaspiro[3.6]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-9-4-7(3-8-1)5-10-6-7/h8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNPSSLIVPOBJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)

![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)
![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)




![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)




![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)
